2-(3,4-Dihydro-1H-carbazol-9(2H)-yl)acetic acid
CAS No.: 21144-93-4
Cat. No.: VC4649489
Molecular Formula: C14H15NO2
Molecular Weight: 229.279
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 21144-93-4 |
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Molecular Formula | C14H15NO2 |
Molecular Weight | 229.279 |
IUPAC Name | 2-(1,2,3,4-tetrahydrocarbazol-9-yl)acetic acid |
Standard InChI | InChI=1S/C14H15NO2/c16-14(17)9-15-12-7-3-1-5-10(12)11-6-2-4-8-13(11)15/h1,3,5,7H,2,4,6,8-9H2,(H,16,17) |
Standard InChI Key | NDLUYNBMLNNIRV-UHFFFAOYSA-N |
SMILES | C1CCC2=C(C1)C3=CC=CC=C3N2CC(=O)O |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
The core structure of 2-(3,4-dihydro-1H-carbazol-9(2H)-yl)acetic acid consists of a partially hydrogenated carbazole ring system fused to an acetic acid moiety. The tetrahydrocarbazole scaffold reduces aromaticity compared to fully unsaturated carbazoles, enhancing conformational flexibility while retaining planar rigidity critical for receptor interactions . Key substituents include:
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Acetic acid group: Positioned at the 9-position of the carbazole ring, this moiety facilitates hydrogen bonding and ionic interactions with target proteins.
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Dihydrocarbazole system: The 3,4-dihydro modification introduces two saturated carbons, altering electronic distribution and steric bulk .
Table 1: Physicochemical Properties
Property | Value |
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Molecular Formula | C₁₄H₁₅NO₂ |
Molar Mass | 229.27 g/mol |
Storage Conditions | 2–8°C |
Sensitivity | Irritant |
CAS Registry Number | 21144-93-4 |
Synthesis and Structural Modifications
Synthetic Routes
Patents describe the synthesis of 2-(3,4-dihydro-1H-carbazol-9(2H)-yl)acetic acid via Friedel-Crafts alkylation or Pd-catalyzed coupling reactions. A representative pathway involves:
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Cyclization: Indole derivatives undergo cyclization with α,β-unsaturated esters to form the tetrahydrocarbazole core.
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Acetic Acid Incorporation: Nucleophilic substitution at the 9-position introduces the acetic acid group .
Substituent Effects
Structural variants explored in patents highlight the impact of substituents on CRTH2 antagonism:
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R₁–R₄ positions: Hydrogen, methyl, or methoxy groups optimize binding without steric hindrance.
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R₅ and R₆ modifications: Alkyl chains or aryl groups at these positions enhance lipophilicity and metabolic stability .
Table 2: Key Substituents and Bioactivity
Position | Substituent | Effect on CRTH2 IC₅₀ |
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R₁ | H | Baseline activity |
R₂ | Methoxy | ↑ Potency (2-fold) |
R₅ | Methyl | ↑ Metabolic stability |
R₆ | –NR₇R₈ (piperazinyl) | ↑ Selectivity |
Pharmacological Applications
CRTH2 Antagonism and Therapeutic Targets
2-(3,4-Dihydro-1H-carbazol-9(2H)-yl)acetic acid potently inhibits CRTH2, a G-protein-coupled receptor implicated in prostaglandin D₂ (PGD₂)-mediated inflammation. By blocking PGD₂ binding (Kᵢ = 0.6–1.2 nM), it suppresses eosinophil and basophil recruitment, making it effective against :
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Allergic asthma: Reduces bronchoconstriction and mucus secretion in murine models.
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Atopic dermatitis: Diminishes pruritus and epidermal thickening via Th2 cytokine inhibition.
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Chronic obstructive pulmonary disease (COPD): Attenuates neutrophil infiltration and airway remodeling.
In Vivo Efficacy
In a murine unilateral ureteral obstruction (UUO) model, oral administration (20 mg/kg twice daily) significantly reduced renal fibrosis by 40–60%, highlighting its potential in treating fibrotic disorders .
Mechanism of Action and Signaling Pathways
CRTH2 Receptor Modulation
CRTH2 activation by PGD₂ triggers cAMP suppression and calcium mobilization, promoting chemotaxis of Th2 cells and eosinophils. 2-(3,4-Dihydro-1H-carbazol-9(2H)-yl)acetic acid antagonizes this pathway via:
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Competitive binding: Occupies the PGD₂ pocket with a ΔG of −9.8 kcal/mol (molecular docking data) .
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β-arrestin recruitment inhibition: Blocks CRTH2 internalization, prolonging receptor desensitization .
Downstream Effects
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NF-κB suppression: Reduces transcription of IL-4, IL-5, and IL-13 by 70–80% in human mast cells .
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Eosinophil apoptosis: Enhances caspase-3 activation by 3-fold in vitro .
Pharmacokinetics and Toxicology
Absorption and Distribution
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Bioavailability: 55–60% in rats (oral dose), with Tₘₐₓ at 2–3 hours .
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Plasma protein binding: 92% due to high lipophilicity (logP = 3.1) .
Metabolism and Excretion
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Hepatic clearance: Primarily via CYP3A4-mediated oxidation to hydroxylated metabolites.
Toxicity Profile
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Acute toxicity: LD₅₀ > 2,000 mg/kg in mice (oral).
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Chronic exposure: No hepatotoxicity at 100 mg/kg/day for 28 days .
Comparative Analysis with Analogues
TM30089 (CAY 10471)
This structurally related CRTH2 antagonist (CAS 844639-57-2) shares the tetrahydrocarbazole core but differs in:
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Sulfonamide substitution: Enhances DP2 selectivity (IC₅₀ = 1.2 nM vs. 1.2 µM for DP1) .
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In vivo potency: 50% reduction in airway hyperresponsiveness at 10 mg/kg vs. 20 mg/kg for the parent compound .
Table 3: Comparative Pharmacodynamics
Parameter | 2-(3,4-Dihydro-1H-carbazol-9-yl)acetic Acid | TM30089 |
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CRTH2 IC₅₀ | 0.8 nM | 0.6 nM |
DP1 Selectivity Ratio | 1:1,500 | 1:1,000 |
Oral Bioavailability | 55% | 65% |
Future Research Directions
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Combination therapies: Synergy with corticosteroids or β₂-agonists warrants exploration for severe asthma.
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Formulation optimization: Nanoparticle encapsulation may improve solubility (current aqueous solubility = 0.2 mg/mL) .
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Target expansion: Investigate efficacy in eosinophilic esophagitis and Churg-Strauss syndrome .
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